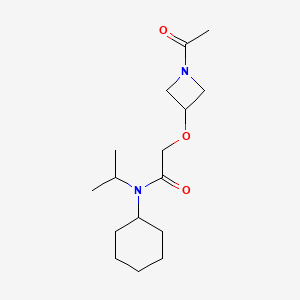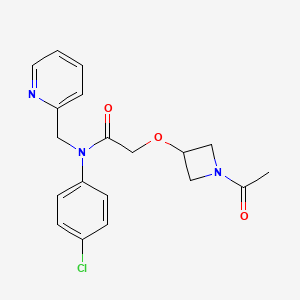
2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes an azetidine ring, which is a four-membered nitrogen-containing ring, and an acetamide group, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide typically involves multiple steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids. Common reagents for this step include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.
-
Acetylation: : The azetidine ring is then acetylated using acetic anhydride (Ac2O) or acetyl chloride (CH3COCl) in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.
-
Etherification: : The hydroxyl group of the azetidine ring is converted to an ether linkage by reacting with an appropriate alkyl halide, such as cyclohexyl bromide, under basic conditions.
-
Amidation: : Finally, the compound is subjected to amidation with N-cyclohexyl-N-propan-2-ylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carbonyl groups in the compound, converting them to alcohols or amines. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ether linkage or the acetamide group. Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: N-oxides, hydroxylated derivatives
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of azetidine-containing molecules in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules
Mecanismo De Acción
The mechanism of action of 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The azetidine ring and acetamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexylacetamide
- 2-(1-acetylazetidin-3-yl)oxy-N-propan-2-ylacetamide
- 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-methylacetamide
Uniqueness
Compared to similar compounds, 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both cyclohexyl and propan-2-yl groups provides a distinct steric and electronic environment, influencing its interactions and stability.
Propiedades
IUPAC Name |
2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-12(2)18(14-7-5-4-6-8-14)16(20)11-21-15-9-17(10-15)13(3)19/h12,14-15H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUSCTNQGDGUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1)C(=O)COC2CN(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-acetylazetidin-3-yl)oxy-N-[4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6977856.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]piperidine-1-carboxamide](/img/structure/B6977877.png)
![(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-[(2R,3R)-2-phenyloxan-3-yl]methanone](/img/structure/B6977880.png)
![N-[2-[[2-(1-acetylazetidin-3-yl)oxyacetyl]amino]-4-fluorophenyl]pyridine-2-carboxamide](/img/structure/B6977884.png)
![3-hydroxy-1-[2-oxo-2-(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]azepan-2-one](/img/structure/B6977895.png)

![2-(1-acetylazetidin-3-yl)oxy-N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6977911.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6977917.png)
![2-(1-acetylazetidin-3-yl)oxy-N-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B6977927.png)
![2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide](/img/structure/B6977936.png)
![2-(1-acetylazetidin-3-yl)oxy-N-[4-(4-fluoro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B6977940.png)
![3-Hydroxy-1-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one](/img/structure/B6977945.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[3-[methyl(propan-2-yl)amino]phenyl]piperidine-1-carboxamide](/img/structure/B6977948.png)
![[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[(2R,3R)-2-phenyloxan-3-yl]methanone](/img/structure/B6977953.png)
